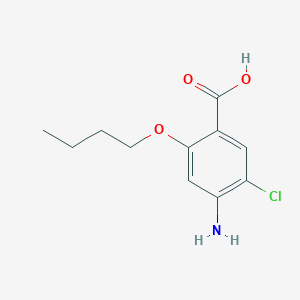
3-(Benzylamino-methyl)-6-ethoxy-1H-quinolin-2-one
概要
説明
The compound “3-(Benzylamino-methyl)-6-ethoxy-1H-quinolin-2-one” is a quinoline derivative. Quinolines are aromatic compounds that contain two fused rings, a benzene ring and a pyridine ring . The presence of the benzylamino-methyl and ethoxy groups suggest that this compound might have interesting chemical properties and could be a target for synthesis and study .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused ring structure of the quinoline, with the benzylamino-methyl group attached at the 3-position and the ethoxy group at the 6-position . This could potentially influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, quinolines are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and can undergo electrophilic substitution reactions . The presence of the benzylamino-methyl and ethoxy groups could also influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic quinoline ring could contribute to its stability and potentially its solubility in certain solvents . The benzylamino-methyl and ethoxy groups could also influence properties such as boiling point, melting point, and polarity .科学的研究の応用
Corrosion Inhibition
Quinoline derivatives, including structures similar to 3-(Benzylamino-methyl)-6-ethoxy-1H-quinolin-2-one, are recognized for their anticorrosive properties. These compounds effectively inhibit metallic corrosion by forming stable chelating complexes with metallic surfaces through coordination bonding. Their high electron density and the presence of polar substituents, such as amino groups, enhance their adsorption and inhibition efficiency. This makes quinoline derivatives valuable in protecting metals against corrosion, contributing significantly to material science and engineering (Verma, Quraishi, & Ebenso, 2020).
Antitumoral Properties
Quinoline derivatives have been explored for their antitumoral properties, indicating their potential in cancer research. Their ability to act as ligands in catalysts for chemical reactions showcases their versatility in organic chemistry and pharmacology. This broadens the scope of quinoline derivatives in medicinal chemistry, highlighting their importance beyond corrosion inhibition (Pareek & Kishor, 2015).
Development of Bioactive Compounds
Quinoline and its derivatives are key in developing novel bioactive compounds for treating various illnesses, including cancer, bacterial and fungal infections, and DNA damage. Their role in creating nitrogen-containing hybrid heterocyclic compounds with therapeutic potential is crucial. This research underlines the importance of quinoline derivatives in synthesizing agents with lesser adverse effects, contributing to the discovery of new antimicrobial drugs (Salahuddin et al., 2023).
Green Chemistry Approaches
The exploration of green chemistry approaches in designing quinoline scaffolds emphasizes the shift towards environmentally friendly methods in chemical synthesis. Quinoline derivatives' biological activities, such as anticancer, antimalarial, and antimicrobial effects, are notable. The push for greener, non-toxic methodologies in quinoline synthesis reflects the scientific community's commitment to sustainable practices, highlighting the compound's significance in both environmental and medicinal chemistry (Nainwal et al., 2019).
Antiviral Research
The antiviral potential of benzazine derivatives, including quinoline and its analogs, underscores their importance in developing effective antiviral drugs. Studies over the past five years have demonstrated the enormous potential of these compounds, highlighting their relevance in addressing viral diseases through medicinal chemistry and drug design (Mochulskaya, Nosova, & Charushin, 2021).
作用機序
Safety and Hazards
As with any chemical compound, appropriate safety precautions should be taken when handling this compound. While specific safety data for this compound is not available, it’s generally important to avoid inhalation, ingestion, or skin contact with chemical substances . Always refer to the material safety data sheet (MSDS) for the specific compound you’re working with .
将来の方向性
特性
IUPAC Name |
3-[(benzylamino)methyl]-6-ethoxy-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-2-23-17-8-9-18-15(11-17)10-16(19(22)21-18)13-20-12-14-6-4-3-5-7-14/h3-11,20H,2,12-13H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUGVCSWRRMHDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=O)C(=C2)CNCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[[(4-Methylphenyl)sulfonyl]amino]propanoic acid](/img/structure/B3141613.png)
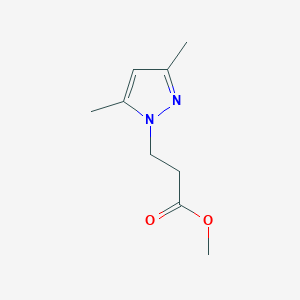

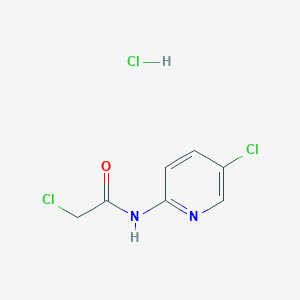
![[5,10,15,20-tetrakis(1-methylpyridinium-4-yl)porphyrinato]copper(II)](/img/structure/B3141642.png)
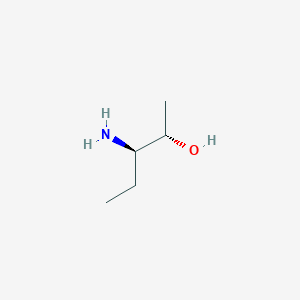
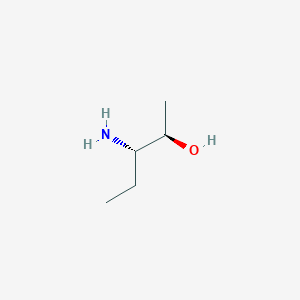
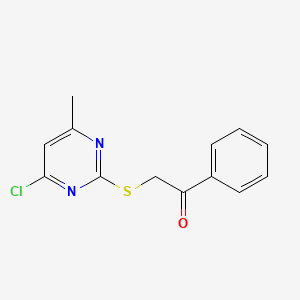
![3-[(2-Chloro-phenylamino)-methyl]-7-methoxy-1H-quinolin-2-one](/img/structure/B3141667.png)

